molecular formula C8H16ClNO2 B7982506 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride

3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride

Cat. No.: B7982506
M. Wt: 193.67 g/mol
InChI Key: GRECNORWPWTEQY-UHFFFAOYSA-N
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Description

3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is known for its unique structure, which includes a ketone group and an amino group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride typically involves the reaction of 3-methyl-2-butanone with 2-oxopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The final product is often purified through crystallization or distillation to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and amino groups play crucial roles in binding to these targets, leading to the modulation of biochemical pathways. For instance, the compound may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-butanone: A precursor in the synthesis of 3-Methyl-3-((2-oxopropyl)amino)butan-2-one hydrochloride.

    2-Oxopropylamine: Another precursor used in the synthesis.

    3-Methyl-3-((2-oxopropyl)amino)butan-2-one: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its dual functional groups (ketone and amino), which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in both research and industrial applications .

Properties

IUPAC Name

3-methyl-3-(2-oxopropylamino)butan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(10)5-9-8(3,4)7(2)11;/h9H,5H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRECNORWPWTEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CNC(C)(C)C(=O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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